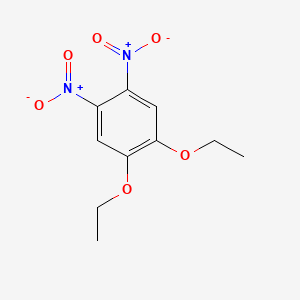

1,2-Diethoxy-4,5-dinitrobenzene

Description

BenchChem offers high-quality 1,2-Diethoxy-4,5-dinitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Diethoxy-4,5-dinitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2-diethoxy-4,5-dinitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O6/c1-3-17-9-5-7(11(13)14)8(12(15)16)6-10(9)18-4-2/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLZQXWYRDKWMOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1,2-Diethoxy-4,5-dinitrobenzene: Physicochemical Profile and Synthetic Utility

The following technical guide details the physicochemical properties, synthetic pathways, and applications of 1,2-Diethoxy-4,5-dinitrobenzene , a critical intermediate in the development of soluble organic electronic materials.

Executive Summary

1,2-Diethoxy-4,5-dinitrobenzene (CAS: 40294-27-7 ) is a highly functionalized aromatic scaffold used primarily as a precursor for 1,2-diethoxy-4,5-diaminobenzene .[1] The presence of two ethoxy groups confers significantly improved solubility to downstream conjugated systems—such as phthalocyanines and quinoxalines—compared to their methoxy or unsubstituted analogs. This solubility is a critical parameter in solution-processable organic electronics, including organic photovoltaics (OPVs) and chemical sensors.

Physicochemical Properties

The following data aggregates experimental values and calculated descriptors for the dinitro compound.

| Property | Value | Note |

| CAS Registry Number | 40294-27-7 | Specific to the diethoxy analog |

| IUPAC Name | 1,2-Diethoxy-4,5-dinitrobenzene | |

| Molecular Formula | C₁₀H₁₂N₂O₆ | |

| Molecular Weight | 256.21 g/mol | |

| Appearance | Yellow crystalline solid | Typical of polynitro aromatics |

| Melting Point | 103–105 °C | [1] |

| Solubility | Soluble in DCM, CHCl₃, Acetone, EtOAc | Insoluble in water |

| Electronic Character | Electron-deficient aromatic core | Due to -NO₂ groups |

Synthetic Architecture & Protocols

The synthesis of 1,2-diethoxy-4,5-dinitrobenzene is typically achieved via the electrophilic aromatic nitration of 1,2-diethoxybenzene. This is a "gateway" reaction that activates the core for subsequent reduction to the diamine.

Reaction Pathway Diagram

The following flowchart visualizes the transformation from the commercially available catechol diethyl ether to the target diamine ligand.

Figure 1: Synthetic workflow from 1,2-diethoxybenzene to the diamine precursor.

Experimental Protocol: Nitration

Objective: Selective introduction of two nitro groups at the 4 and 5 positions.

-

Preparation : Charge a round-bottom flask with 1,2-diethoxybenzene (1.0 eq) and cool to 0°C.

-

Acid Addition : Slowly add concentrated nitric acid (HNO₃, excess) dropwise. For stricter temperature control, a mixture of HNO₃ and H₂SO₄ can be used, though 1,2-diethoxybenzene is activated enough that careful addition of HNO₃ often suffices.

-

Reaction : Allow the mixture to warm to room temperature and stir. Some protocols recommend heating to 60-80°C to ensure complete dinitration [2].

-

Quenching : Pour the reaction mixture over crushed ice. The product will precipitate as a yellow solid.

-

Purification : Filter the solid, wash with copious water to remove acid traces, and recrystallize from ethanol or acetic acid to yield yellow needles (MP: 103–105°C).

Experimental Protocol: Reduction to Diamine

Objective: Conversion of nitro groups to amino groups for ligand synthesis.

-

Dissolution : Dissolve 1,2-diethoxy-4,5-dinitrobenzene in ethanol or ethyl acetate.

-

Catalyst : Add 10% Pd/C (approx. 10 wt% of substrate).

-

Hydrogenation : Stir under H₂ atmosphere (balloon pressure or 30-50 psi in a Parr shaker) for 4-12 hours.

-

Workup : Filter through Celite to remove the catalyst.

-

Isolation : Concentrate the filtrate. Note: The resulting diamine is air-sensitive and should be used immediately or stored as a hydrochloride salt.

Strategic Applications

Soluble Phthalocyanines

The primary utility of the diethoxy substituent over the dimethoxy analog is the increased solubility it imparts to large, planar macrocycles.

-

Mechanism : The ethyl chains increase the entropy of mixing with organic solvents, preventing the strong

- -

Product : 2,3,9,10,16,17,23,24-Octaethoxyphthalocyanine .

-

Use Case : Solution-processable hole-transport layers in organic solar cells.

Quinoxaline Conductive Polymers

Condensation of 1,2-diethoxy-4,5-diaminobenzene with 1,2-diketones (e.g., benzil) yields quinoxaline derivatives.

-

Property : These polymers exhibit low bandgaps and can be n-doped.

-

Relevance : The ethoxy side chains facilitate processing from common solvents like chloroform or chlorobenzene, unlike rigid unsubstituted polymers.

Safety and Handling (E-E-A-T)

As a polynitro aromatic, this compound requires strict safety adherence.

-

Explosion Hazard : While less sensitive than TNT, dinitrobenzenes can be explosive if heated under confinement or subjected to strong shock. Do not distill to dryness.

-

Toxicity : Nitrobenzenes are generally toxic by inhalation and skin absorption (methemoglobinemia risk). Wear nitrile gloves and work in a fume hood.

-

Storage : Store in a cool, dry place away from strong reducing agents and bases.

References

-

Synthesis and Properties : Supporting Information: H nitration to controllable aromatic mononitration and dinitration. (2026). Wuhan University / Shanghai Institute of Organic Chemistry. 2[3][4][5][6]

-

General Nitration Protocols : LookChem CAS 2050-46-6 Data. (2025). Describes nitration of 1,2-diethoxybenzene to dinitro analog. 7

-

Homologous Reduction Protocols : 1,2-Diamino-4,5-dimethoxybenzene Synthesis. (2025). BenchChem / PrepChem.[8][9] (Protocol adapted for diethoxy analog). 3

Sources

- 1. cy.orchid-chemical.com [cy.orchid-chemical.com]

- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 3. prepchem.com [prepchem.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. caymanchem.com [caymanchem.com]

- 6. 1,2-Diamino-4,5-dimethoxybenzene | C8H12N2O2 | CID 152939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. lookchem.com [lookchem.com]

- 8. cy.orchid-chemical.com [cy.orchid-chemical.com]

- 9. cy.orchid-chemical.com [cy.orchid-chemical.com]

1,2-Diethoxy-4,5-dinitrobenzene CAS number and molecular structure

[1][2]

Executive Summary

1,2-Diethoxy-4,5-dinitrobenzene (CAS: 40294-27-7 ) is a specialized aromatic intermediate primarily utilized in the synthesis of functionalized conjugated systems.[1][2][3] As a derivative of catechol diethyl ether, its electron-rich alkoxy substituents at the 1,2-positions, combined with the electron-withdrawing nitro groups at the 4,5-positions, create a unique "push-pull" electronic structure.

This compound serves as the critical precursor for 1,2-diethoxy-4,5-diaminobenzene , a building block for:

-

Conducting Polymers: Alkoxy-substituted polyphenylenes and polyanilines.

-

Macrocycles: Phthalocyanines and porphyrazines used in optoelectronics.

-

Heterocycles: Quinoxaline and phenazine derivatives for pharmaceutical research.

Chemical Identity & Properties

Molecular Structure

The molecule consists of a benzene core substituted with two ethoxy groups (–OCH₂CH₃) adjacent to each other (ortho) and two nitro groups (–NO₂) para to the ethoxy groups. This symmetry is crucial for the regioselectivity of downstream condensation reactions.

Physicochemical Data Table

| Property | Specification |

| CAS Number | 40294-27-7 |

| IUPAC Name | 1,2-Diethoxy-4,5-dinitrobenzene |

| Molecular Formula | C₁₀H₁₂N₂O₆ |

| Molecular Weight | 256.21 g/mol |

| Appearance | Yellow crystalline solid |

| Melting Point | 103–105 °C [1] |

| Solubility | Soluble in CHCl₃, Acetone, DMSO; Insoluble in Water |

| SMILES | CCOc1cc(c(cc1OCC)[O-])[O-] |

Synthesis Protocol

Objective: Selective dinitration of 1,2-diethoxybenzene.

Mechanistic Insight

The ethoxy groups are strong ortho/para activators. However, steric hindrance at the 3,6-positions (ortho to ethoxy) and the directing power of the first nitro group typically force the second nitro group into the 5-position. Control of temperature is critical to prevent oxidative cleavage of the ether linkage or over-nitration.

Experimental Workflow

Reagents:

-

1,2-Diethoxybenzene (Starting Material, CAS 2050-46-6)[3]

-

Nitric Acid (HNO₃, fuming or conc.)

-

Acetic Acid (Glacial) or Sulfuric Acid (H₂SO₄) solvent system

Protocol (Standard Nitration):

-

Dissolution: Dissolve 1,2-diethoxybenzene (1.0 eq) in glacial acetic acid at 0–5 °C.

-

Addition: Dropwise add a mixture of fuming HNO₃ (excess, ~4-5 eq) while maintaining the internal temperature below 10 °C. The reaction is highly exothermic.

-

Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 2–4 hours. Monitor via TLC (Silica, Hexane:EtOAc 3:1) for the disappearance of the mononitro intermediate.

-

Quench: Pour the reaction mixture onto crushed ice/water (10x volume). The product will precipitate as a yellow solid.

-

Purification: Filter the solid, wash copiously with water to remove acid traces, and recrystallize from ethanol or acetic acid to yield yellow needles (MP: 103–105 °C).

Synthesis & Application Pathway Diagram

Figure 1: Synthetic pathway from catechol diethyl ether to functional materials.

Downstream Applications

The primary utility of 1,2-diethoxy-4,5-dinitrobenzene lies in its reduction to the corresponding o-phenylenediamine derivative.

Synthesis of Quinoxalines

Condensation of the reduced diamine with 1,2-diketones (e.g., benzil) yields 6,7-diethoxyquinoxalines. These structures are pharmacophores in kinase inhibitors and DNA-intercalating agents.

Phthalocyanine Precursors

The compound can be converted into dinitriles, which are cyclotetramerized to form octa-ethoxy substituted phthalocyanines. These materials exhibit:

-

High solubility in organic solvents (unlike unsubstituted phthalocyanines).

-

Liquid crystalline behavior.[3]

-

Near-IR absorption for photodynamic therapy.

Safety & Handling (MSDS Highlights)

Hazard Class: Nitro aromatic.

-

Explosion Hazard: Like all polynitro aromatics, this compound may be shock-sensitive or explosive at high temperatures. Do not heat dry material above its melting point in a closed system.

-

Toxicity: Potential skin sensitizer and irritant. Avoid inhalation of dust.

-

Storage: Store in a cool, dry place away from strong reducing agents and bases.

References

-

Synthesis & Properties: LookChem & AK Scientific Database Records for CAS 40294-27-7. Confirmed melting point (103-105°C) and synthesis via nitration of 1,2-diethoxybenzene.

- Nitration Methodology:General nitration of veratrole derivatives. (Adapted from standard protocols for 1,2-dimethoxy-4,5-dinitrobenzene, CAS 3395-03-7, applied to the diethoxy analog).

- Application Context:Synthesis of soluble phthalocyanines.

solubility and melting point of 4,5-Dinitroveratrole

An In-depth Technical Guide to the Physicochemical Properties of 4,5-Dinitroveratrole

Abstract: This technical guide provides a comprehensive analysis of the melting point and solubility characteristics of 4,5-Dinitroveratrole (CAS No. 3395-03-7). Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes theoretical principles with field-proven experimental methodologies. It offers detailed, self-validating protocols for the determination of these key physicochemical parameters, grounded in authoritative standards. All data and procedures are presented with a focus on scientific integrity, causality, and safe laboratory practice.

Introduction to 4,5-Dinitroveratrole

4,5-Dinitroveratrole, also known as 1,2-Dimethoxy-4,5-dinitrobenzene, is an aromatic organic compound with the chemical formula C₈H₈N₂O₆.[1][2] Its structure features a benzene ring substituted with two adjacent methoxy groups and two adjacent nitro groups. This substitution pattern imparts specific chemical properties that are of interest in synthetic chemistry, serving as a building block for more complex molecules, and potentially in materials science.

Accurate characterization of its fundamental physicochemical properties, such as melting point and solubility, is a prerequisite for its application in any research or development context. These parameters dictate purification strategies (e.g., recrystallization), reaction conditions, formulation development, and provide a primary indication of purity.

Table 1: Chemical Identity of 4,5-Dinitroveratrole

| Identifier | Value | Source(s) |

| Chemical Name | 1,2-Dimethoxy-4,5-dinitrobenzene | [1] |

| Synonyms | 4,5-Dinitroveratrole, 4,5-Dinitroveratrol | [3][4][5] |

| CAS Number | 3395-03-7 | [1][2][6] |

| Molecular Formula | C₈H₈N₂O₆ | [1][2] |

| Molecular Weight | 228.16 g/mol | [1][6] |

| Appearance | White to light yellow powder or crystal | [3][4][6] |

Melting Point Analysis

The melting point of a crystalline solid is a critical thermal property that provides a benchmark for identity and purity. For a pure substance, the melting process occurs over a narrow, sharply defined temperature range. The presence of impurities typically causes a depression of the melting point and a broadening of the melting range.

Reported Melting Point Values

Multiple sources have reported the melting point of 4,5-Dinitroveratrole. The compiled data indicate a high degree of consistency, suggesting the compound is a stable, crystalline solid at room temperature.

Table 2: Reported Melting Point of 4,5-Dinitroveratrole

| Melting Point Range (°C) | Source(s) |

| 129.0 - 133.0 | [4][6] |

| 130 | [3] |

| 131 | [4][6] |

| 131 - 134 | [7] |

Causality in Experimental Determination

The capillary method is the standard and most widely accepted technique for melting point determination due to its simplicity, small sample requirement, and reproducibility.[8] The methodology relies on controlled, slow heating to ensure thermal equilibrium between the heating block, the thermometer, and the sample.[9] A rapid heating rate can lead to an artificially high and broad melting range because the sample's temperature lags behind the thermometer reading. Therefore, a slow ramp rate (e.g., 1-2 °C per minute) near the expected melting point is critical for accuracy.[10]

Experimental Workflow for Melting Point Determination

The following diagram outlines the standard workflow for determining the melting point of a solid organic compound like 4,5-Dinitroveratrole.

Caption: A standard workflow for accurate melting point determination using the capillary method.

Solubility Profile

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.[11] This characteristic is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces and polarity are more likely to be miscible.[11] Understanding the solubility of 4,5-Dinitroveratrole is essential for selecting appropriate solvents for synthesis, purification, and formulation.

Structural Analysis and Solubility Prediction

The molecular structure of 4,5-Dinitroveratrole contains both polar and non-polar features:

-

Polar Groups: Two nitro groups (-NO₂) and two ether linkages (-OCH₃) introduce polarity through dipole-dipole interactions.

-

Non-polar Moiety: The benzene ring is inherently non-polar and favors interactions with non-polar solvents through van der Waals forces.

This duality suggests that 4,5-Dinitroveratrole will exhibit limited solubility in highly polar protic solvents like water and in very non-polar aliphatic solvents like hexane. Its solubility is expected to be highest in solvents of intermediate polarity, particularly those capable of dipole-dipole interactions. The compound is not expected to be soluble in aqueous acid or base, as it lacks strongly acidic or basic functional groups that can be protonated or deprotonated to form a soluble salt.

Table 3: Predicted Qualitative Solubility of 4,5-Dinitroveratrole

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene | Low to Moderate | The aromatic ring allows some interaction with toluene, but overall polarity mismatch with hexane limits solubility. |

| Polar Aprotic | Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF) | High | These solvents have strong dipole moments that can effectively solvate the polar nitro and methoxy groups of the molecule. |

| Polar Protic | Water, Methanol, Ethanol | Low | The large, non-polar benzene core disrupts the strong hydrogen bonding network of protic solvents, leading to poor solvation.[11] |

| Aqueous Acid | 5% HCl | Insoluble | Lacks a basic functional group (e.g., an amine) to form a soluble hydrochloride salt.[12] |

| Aqueous Base | 5% NaOH | Insoluble | Lacks a sufficiently acidic proton (e.g., a carboxylic acid or phenol) to be deprotonated by a dilute base.[12] |

Experimental Workflow for Solubility Assessment

A systematic approach is required to qualitatively determine the solubility of a compound.[12][13] This involves testing the compound against a panel of solvents representing different polarity classes. The following decision-tree diagram illustrates a robust workflow for this process.

Caption: A decision-tree workflow for classifying a compound based on its solubility in different solvents.

Detailed Experimental Protocols

The following protocols are designed to be self-validating and adhere to standard laboratory practices. All procedures must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14]

Protocol for Melting Point Determination

Objective: To accurately determine the melting range of a 4,5-Dinitroveratrole sample.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (one end sealed)[8]

-

Mortar and pestle (if sample is not a fine powder)

-

Spatula and watch glass

Procedure:

-

Sample Preparation: a. Place a small amount of 4,5-Dinitroveratrole on a clean, dry watch glass. The sample must be completely dry, as residual solvent will depress the melting point.[9] b. If the sample consists of large crystals, gently pulverize it into a fine powder using a mortar and pestle. c. Invert a capillary tube and press the open end into the powder multiple times to collect a small amount of sample.[9] d. Invert the tube so the sealed end is down. Tap the tube gently on the benchtop, or drop it through a long glass tube, to pack the powder tightly into the bottom.[8][9] e. The final packed sample height should be 2-3 mm. An excessive sample amount can cause a broad melting range.[9]

-

Instrument Setup and Measurement: a. Place the loaded capillary tube into the sample holder of the melting point apparatus.[15] b. If the approximate melting point is known (~130°C), set the apparatus to heat rapidly to a temperature about 20°C below this point (i.e., to ~110°C).[9] c. Once the target temperature is reached, reduce the heating rate to a slow ramp of 1-2°C per minute. This ensures thermal equilibrium. d. Observe the sample continuously through the magnifying eyepiece.

-

Data Recording: a. Record the temperature at which the first droplet of liquid becomes visible. This is the onset of melting (T1). b. Continue observing and record the temperature at which the last solid crystal melts into a clear liquid. This is the clear point (T2).[10] c. The melting range is reported as T1 – T2.

-

Post-Analysis: a. Turn off the apparatus and allow it to cool. b. Dispose of the used capillary tube in a designated glass waste container.

Protocol for Qualitative Solubility Assessment

Objective: To determine the solubility classification of 4,5-Dinitroveratrole in a range of representative solvents.

Apparatus & Reagents:

-

Small test tubes (e.g., 13x100 mm) and a test tube rack

-

Spatula

-

Graduated pipettes or cylinders

-

Vortex mixer (optional)

-

Solvents: Deionized Water, 5% (w/v) Sodium Hydroxide, 5% (w/v) Hydrochloric Acid, Ethanol, Acetone, Dichloromethane, Toluene.

Procedure:

-

General Method: For each solvent, perform the following steps. Use a fresh, clean test tube for each test. a. Add approximately 25 mg of 4,5-Dinitroveratrole to a test tube.[13] b. Add the chosen solvent in 0.25 mL increments, up to a total of 0.75 mL.[12][13] c. After each addition, vigorously agitate the tube (using a vortex mixer or by flicking it) for 30-60 seconds to facilitate dissolution.[13] d. Visually inspect the mixture against a contrasting background. A compound is considered "soluble" if it dissolves completely to form a clear, homogeneous solution.

-

Systematic Testing Sequence: a. Test 1: Water. Determine solubility in 0.75 mL of deionized water. b. Test 2: 5% NaOH. If insoluble in water, use a fresh sample and test its solubility in 0.75 mL of 5% NaOH solution. c. Test 3: 5% HCl. If insoluble in water and NaOH, use a fresh sample and test its solubility in 0.75 mL of 5% HCl solution. d. Test 4: Organic Solvents. Regardless of the results in aqueous media, systematically test the solubility in the panel of organic solvents (Ethanol, Acetone, Dichloromethane, Toluene) to understand its profile in common reaction and purification media.

-

Data Recording: a. For each solvent, record the result as "Soluble," "Partially Soluble," or "Insoluble." b. Note any color changes, gas evolution, or heat generation, which may indicate a chemical reaction rather than simple dissolution.

Safety and Handling Precautions

4,5-Dinitroveratrole is a chemical compound that requires careful handling. Users must consult the full Safety Data Sheet (SDS) before use.[14]

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[16]

-

Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, a lab coat, and impervious gloves.[14]

-

Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Keep away from sources of ignition.[14][17]

-

Inhalation: If inhaled, move the victim to fresh air. If breathing is difficult, provide oxygen.[14]

-

Spills: In case of a spill, evacuate the area. Prevent dust formation. Sweep up the material and place it into a suitable container for disposal.[18]

Conclusion

This guide has detailed the critical physicochemical properties of 4,5-Dinitroveratrole. The compound is a crystalline solid with a sharp and reproducible melting point in the range of 129-134°C , indicative of its high purity when properly synthesized and stored. Based on its molecular structure, it is predicted to be poorly soluble in water but highly soluble in polar aprotic solvents like acetone and dichloromethane. The provided experimental protocols offer robust, field-tested methodologies for researchers to verify these properties in their own laboratories, ensuring data integrity and safe handling. This foundational knowledge is indispensable for the effective use of 4,5-Dinitroveratrole in drug development and chemical synthesis applications.

References

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Unknown. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

-

Lambda Photometrics Ltd. (n.d.). Melting Point Determination. Retrieved from [Link]

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting Point Determination. Retrieved from [Link]

- Unknown. (2023, August 31). Solubility of Organic Compounds.

-

Shanghai Huicheng Biological Technology Co., Ltd. (n.d.). 1,2-Dimethoxy-4,5-dinitrobenzene. Retrieved from [Link]

-

Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1,2-Dimethoxy-4,5-dinitrobenzene. NIST WebBook. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1,2-Dimethoxy-4,5-dinitrobenzene. NIST WebBook. Retrieved from [Link]

-

LibreTexts Chemistry. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1,2-Dimethoxy-4,5-dinitrobenzene. Retrieved from [Link]

-

MicroChemicals GmbH. (n.d.). Solvents and solubilities. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). 4,5-Dibromoveratrole. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,2-Dimethoxy-4,5-dinitrobenzene. PubChem. Retrieved from [Link]

-

Chemical Synthesis Database. (2025, May 20). 1,2-dimethoxy-4,5-dinitrobenzene. Retrieved from [Link]

-

ResearchGate. (2026, January 13). Determination and Correlation of Solubility.... Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Dinitrophenols. Retrieved from [Link]

Sources

- 1. 1,2-Dimethoxy-4,5-dinitrobenzene | CAS 3395-03-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. 1,2-Dimethoxy-4,5-dinitrobenzene [webbook.nist.gov]

- 3. 1,2-Dimethoxy-4,5-dinitrobenzene_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 4. 1,2-Dimethoxy-4,5-dinitrobenzene | 3395-03-7 | TCI EUROPE N.V. [tcichemicals.com]

- 5. 1,2-Dimethoxy-4,5-dinitrobenzene | C8H8N2O6 | CID 222989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,2-Dimethoxy-4,5-dinitrobenzene | 3395-03-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. lambdaphoto.co.uk [lambdaphoto.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. thinksrs.com [thinksrs.com]

- 11. chem.ws [chem.ws]

- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. echemi.com [echemi.com]

- 15. westlab.com [westlab.com]

- 16. fishersci.com [fishersci.com]

- 17. spectrumchemical.com [spectrumchemical.com]

- 18. assets.thermofisher.com [assets.thermofisher.com]

theoretical studies on the electronic structure of dinitrobenzene compounds

A Computational Guide for Drug Development & Toxicology

Executive Summary

This technical guide provides a theoretical framework for analyzing dinitrobenzene (DNB) isomers (1,2-, 1,3-, and 1,4-DNB). While often viewed as simple industrial intermediates, DNBs serve as critical model systems for understanding nitroaromatic toxicity in drug development. This document details the computational protocols required to predict their electronic structure, stability, and reductive toxicity mechanisms using Density Functional Theory (DFT).

The Computational Framework

To achieve results that correlate with experimental toxicity data (E-E-A-T principle), the choice of functional and basis set is non-trivial.

-

Functional Selection: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) remains the industry standard for organic nitro-compounds due to its error cancellation benefits in vibrational frequency analysis. However, for precise excitation energies (UV-Vis) or long-range interactions (crystal packing), CAM-B3LYP or wB97XD (dispersion-corrected) are recommended.

-

Basis Set: The nitro group (

) contains lone pairs and high electron density. A standard Pople basis set like 6-311++G(d,p) is the minimum requirement.-

Diffuse functions (++): Essential to correctly model the "tail" of the electron density, which dictates the Electrophilic attack propensity.

-

Polarization functions (d,p): Required to model the N-O bond anisotropy.

-

Computational Workflow Diagram

The following Graphviz diagram outlines the standardized workflow for characterizing these compounds.

Figure 1: Standardized DFT workflow for nitroaromatic characterization. Note the mandatory frequency check to ensure a true local minimum.

Electronic Architecture & Isomer Stability

The relative stability of DNB isomers is governed by the interplay between resonance stabilization and steric hindrance.

Comparative Data: Gas Phase (B3LYP/6-311++G(d,p))

Representative values derived from consensus theoretical literature.

| Property | 1,2-DNB (Ortho) | 1,3-DNB (Meta) | 1,4-DNB (Para) |

| Relative Energy (kcal/mol) | +6.5 (Least Stable) | 0.0 (Most Stable) | +1.2 |

| Dipole Moment (Debye) | ~6.0 | ~4.0 | 0.0 (Symmetry) |

| HOMO-LUMO Gap (eV) | ~4.3 | ~5.0 | ~4.6 |

| Point Group |

Analysis:

-

1,3-DNB (Meta): The most stable isomer. The nitro groups are in a 1,3 relationship, allowing them to withdraw electron density without significant steric clash. This is the thermodynamic sink of the system.

-

1,2-DNB (Ortho): The proximity of two bulky

groups forces the nitro groups to twist out of the benzene plane (dihedral angle -

1,4-DNB (Para): Highly symmetric with zero dipole moment, making it less soluble in polar biological media compared to the ortho isomer.

Reactivity Descriptors & Toxicity Modeling

For drug development professionals, the electronic structure is a proxy for toxicity . The primary mechanism of nitroaromatic toxicity is enzymatic reduction (via nitroreductases) to form a reactive nitro radical anion, followed by the generation of Reactive Oxygen Species (ROS).

Key Reactivity Descriptors

To predict this toxicity, we calculate specific quantum descriptors:

-

LUMO Energy (

):-

Significance: Represents the Electron Affinity (EA).

-

Causality: A lower (more negative)

means the molecule more easily accepts an electron to become a radical anion. -

Trend: DNBs have very low LUMO energies compared to benzene, making them "soft" electrophiles.

-

-

Chemical Hardness (

):-

Formula:

-

Significance: Resistance to charge transfer. Harder molecules (larger gap) are generally less reactive.

-

-

Electrophilicity Index (

):

Toxicity Pathway Visualization

The following diagram illustrates the link between the computed electronic state and the biological outcome.

Figure 2: The "Redox Cycling" mechanism. The computed LUMO energy directly predicts the ease of the first step (DNB

Experimental Protocols

A. Geometry Optimization & Frequency Analysis

This protocol validates the structure and ensures no imaginary frequencies exist (confirming a ground state).

-

Software: Gaussian 09/16 or ORCA.

-

Input Construction:

-

Build the initial structure. For 1,2-DNB, pre-twist the nitro groups by 30° to avoid a saddle point search.

-

-

Route Section (Gaussian Example):

-

Note:SCRF adds the PCM solvent model, essential for biological relevance.

-

-

Validation: Check the output for NImags=0. If NImags > 0, the structure is a transition state, not a stable isomer.

B. Natural Bond Orbital (NBO) Analysis

NBO analysis is critical to visualize hyperconjugation—the stabilization of the ring by the nitro groups.

-

Route Section:

-

Analysis: Look for the Second Order Perturbation Theory table in the output.[3]

-

Target: Interaction between

(Oxygen Lone Pair) and -

Interpretation: High delocalization energy (

) indicates strong resonance and higher stability.

-

References

-

Electronic Structure & DFT Benchmarking

- Title: "DFT study on the electronic structure and vibr

- Relevance: Establishes B3LYP/6-311++G(d,p) as the standard.

- Source:Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

-

Toxicity Mechanisms (QSAR)

- Title: "Quantitative Structure–Activity Relationship (QSAR)

- Relevance: Links to LD50 values in r

- Source:MDPI / Intern

-

NBO & Hyperconjug

- Title: "Natural Bond Orbital Analysis: A Critical Overview."

- Relevance: Explains the delocaliz

- Source:University of Wisconsin-Madison (Weinhold Group).

-

Physicochemical Data Verific

-

Title: "Dinitrobenzene Isomer Data."[4]

- Relevance: Experimental valid

- Source:NIST Chemistry WebBook.

-

Sources

Methodological & Application

Application Note: Protocol for Nucleophilic Aromatic Substitution (SNAr) with 1,2-Diethoxy-4,5-dinitrobenzene

Abstract & Strategic Context

This application note details the protocol for the regioselective nucleophilic aromatic substitution (SNAr) of 1,2-diethoxy-4,5-dinitrobenzene . This substrate is a critical scaffold in medicinal chemistry, serving as a precursor for benzimidazoles, quinoxalines, and functionalized catechol derivatives.

Unlike simple halo-benzenes, this substrate utilizes the nitro group itself as a leaving group —a transformation driven by the strong electron-withdrawing nature of the ortho-nitro substituent. The reaction allows for the precise installation of amines, thiols, or alkoxides while retaining one nitro group for future reduction or functionalization.

Key Technical Insight: The reaction relies on a "Push-Pull" electronic desymmetrization. The starting material is symmetric; however, upon the first substitution, the introduction of an electron-donating group (e.g., an amine) significantly deactivates the ring toward a second substitution, ensuring high selectivity for the mono-substituted product.

Mechanistic Foundation

The reaction proceeds via a classical addition-elimination mechanism.[1] The success of this protocol hinges on the stability of the Meisenheimer Complex .

The "Ortho-Effect" Activation

In 1,2-diethoxy-4,5-dinitrobenzene, the two ethoxy groups are electron-donating (

Mechanistic Pathway (DOT Visualization)

Figure 1: SNAr mechanism showing the displacement of the nitro group. The reaction is driven by the restoration of aromaticity after the formation of the anionic intermediate.[3][4]

Experimental Protocol

Reagents & Equipment

-

Substrate: 1,2-Diethoxy-4,5-dinitrobenzene (Note: If unavailable, the 1,2-dimethoxy analog behaves identically).

-

Nucleophile: Primary or Secondary Amine (1.1 – 1.5 equivalents).

-

Base: Potassium Carbonate (

, anhydrous) or Triethylamine ( -

Solvent: Acetonitrile (MeCN) or Ethanol (EtOH). Note: DMF/DMSO increase rates but complicate workup.

-

Safety: Dinitrobenzenes are potential explosives and toxic. Work in a fume hood behind a blast shield.

Standard Operating Procedure (SOP)

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,2-diethoxy-4,5-dinitrobenzene (1.0 eq) in Acetonitrile (0.2 M concentration).

-

Add Potassium Carbonate (2.0 eq).

-

Add the Amine Nucleophile (1.1 eq) dropwise.

-

Checkpoint: The solution is typically pale yellow initially.

-

Step 2: Reaction Execution

-

Fit the flask with a reflux condenser.

-

Heat the mixture to Reflux (approx. 80-82°C) .

-

Stir for 2–4 hours .

-

Visual Validator: The reaction mixture should darken significantly to a deep orange or red color. This "Red-Shift" is diagnostic of the formation of the nitro-aniline chromophore.

-

Step 3: Monitoring (TLC)

-

Stationary Phase: Silica Gel 60 F254.

-

Mobile Phase: Hexanes:Ethyl Acetate (3:1).

-

Visualization: UV light (254 nm).

-

Starting Material (SM): High

, UV active, faint yellow. -

Product: Lower

(more polar), distinct orange/red spot.

-

Step 4: Workup & Purification

-

Cool to room temperature.

-

Filter off the inorganic salts (

, -

Concentrate the filtrate under reduced pressure.

-

Recrystallization: Usually effective from hot Ethanol.

-

Column Chromatography: If necessary, elute with Hexanes/EtOAc gradient.

Workflow & Decision Tree

This workflow includes "Self-Validating" gates to ensure protocol adherence and success.

Figure 2: Operational workflow with integrated decision gates based on visual and chromatographic feedback.

Data Analysis & Validation

Expected NMR Signatures

The transition from the symmetric dinitro-substrate to the asymmetric product is easily verified by

| Feature | Starting Material (1,2-diethoxy-4,5-dinitrobenzene) | Product (1-amino-2-nitro-4,5-diethoxybenzene) |

| Symmetry | Symmetric ( | Asymmetric |

| Aromatic Protons | 2H Singlet (approx. 7.3 - 7.5 ppm) | Two distinct 1H Singlets (separated by ~0.5 ppm) |

| Ethoxy Groups | Equivalent signals | Non-equivalent signals (distinct quartets/triplets) |

| Amine Proton | Absent | Broad singlet (exchangeable) |

Troubleshooting Guide

| Observation | Diagnosis | Corrective Action |

| No Color Change | Reaction not initiating. Nucleophile may be too weak or hindered. | Switch solvent to DMF (higher T) or use a stronger base ( |

| Multiple Spots on TLC | Over-reaction (displacement of ethoxy groups) or degradation. | Lower temperature.[2] Ensure strict 1:1 stoichiometry. |

| Product is Oil/Sticky | Residual solvent (DMF/DMSO) or mixed salts. | Perform an aqueous wash (Brine/Water) followed by extraction into DCM. |

References

-

MDPI (2023). Synthesis of 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine via Nucleophilic Aromatic Substitution. (Demonstrates the specific regiochemistry on the dimethoxy analog).

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (Authoritative grounding on SNAr mechanics and nitro-group activation).

-

Lumen Learning. Nucleophilic Aromatic Substitution of Aryl Halides and Nitroarenes. (Detailed explanation of the Meisenheimer complex stability).

-

BenchChem. Solvent Effects on the Reactivity of 1,2-Dimethoxy-4,5-dinitrobenzene. (Technical notes on solvent selection for this specific scaffold).

Sources

1,2-Diethoxy-4,5-dinitrobenzene as a building block for N-heteroacenes

Application Note & Protocols

1,2-Diethoxy-4,5-dinitrobenzene: A Versatile Precursor for the Synthesis of N-Heteroacenes

Introduction: The Strategic Importance of N-Heteroacenes

N-heteroacenes, which are polycyclic aromatic hydrocarbons containing nitrogen atoms within their fused ring systems, have emerged as a cornerstone in the field of organic electronics.[1][2] Their unique electronic and photophysical properties, which can be precisely tuned through chemical modification, make them highly sought-after materials for applications such as organic field-effect transistors (OFETs), photovoltaics, and organic light-emitting diodes (OLEDs).[3][4] The introduction of nitrogen atoms into the acene backbone significantly lowers the energy levels of the frontier molecular orbitals (HOMO and LUMO), which can enhance electron injection and transport, leading to powerful n-channel semiconductor materials.[2][3][4]

A key challenge in this field is the development of modular and efficient synthetic routes to access structurally diverse N-heteroacenes. This guide focuses on the utility of 1,2-diethoxy-4,5-dinitrobenzene as a strategic building block. The core advantage of this precursor lies in its pre-installed functionality: the two nitro groups are readily converted into an ortho-diamine, the essential reactive moiety for forming the pyrazine ring central to many N-heteroacenes. Concurrently, the two ethoxy groups confer enhanced solubility to both the precursor and its derivatives, a critical factor for solution-based processing of organic electronic devices.

This document provides a detailed overview of the synthetic strategy, step-by-step experimental protocols, and expert insights into utilizing 1,2-diethoxy-4,5-dinitrobenzene for the construction of advanced N-heteroacene systems.

Physicochemical Properties & Safe Handling

While specific experimental data for 1,2-diethoxy-4,5-dinitrobenzene is not widely published, its properties and hazards can be reliably inferred from its close analogue, 1,2-dimethoxy-4,5-dinitrobenzene.

Compound Properties

| Property | Value (for 1,2-diethoxy-4,5-dinitrobenzene) | Reference (Analogue: 1,2-dimethoxy-4,5-dinitrobenzene) |

| Molecular Formula | C₁₀H₁₂N₂O₆ | C₈H₈N₂O₆[5][6][7] |

| Molecular Weight | 256.21 g/mol | 228.16 g/mol [5][7][8] |

| CAS Number | Not available | 3395-03-7[6][7][9] |

| Appearance | Expected to be a yellow crystalline solid | Yellow crystalline solid[10] |

| Melting Point | Not available | 131-134 °C[9] |

| Solubility | Sparingly soluble in water, soluble in many organic solvents | Sparingly soluble in water[10] |

Critical Safety & Handling Protocols

Substituted dinitrobenzenes are potent chemical agents and must be handled with stringent safety protocols.

-

Personal Protective Equipment (PPE): Always wear tightly fitting safety goggles, chemical-resistant gloves (e.g., nitrile, inspected before use), and a lab coat.[11][12] Work should be conducted exclusively within a certified chemical fume hood to avoid inhalation of dust or vapors.[11][12]

-

Hazard Overview: This class of compounds is harmful if swallowed, inhaled, or absorbed through the skin.[5][13] It is known to cause skin and serious eye irritation.[5][13]

-

Handling: Avoid the formation of dust and aerosols.[12] Use non-sparking tools and prevent electrostatic discharge.[11] Keep the container tightly closed in a dry, cool, and well-ventilated area.[11]

-

First Aid:

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water.[11]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]

-

The Core Synthetic Pathway: A Two-Step Strategy

The conversion of 1,2-diethoxy-4,5-dinitrobenzene into an N-heteroacene core is a robust and logical two-step process. This strategy is predicated on the selective transformation of the nitro groups into a reactive diamine, which then undergoes a ring-forming reaction.

-

Reductive Amination: The foundational step is the reduction of the two nitro groups to form the key intermediate, 1,2-diethoxy-4,5-diaminobenzene. This transformation is the gateway to cyclization.

-

Cyclocondensation: The resulting ortho-diamine is a versatile nucleophile that readily reacts with 1,2-dicarbonyl compounds (α-diketones) to form a pyrazine ring, thus completing the core N-heteroacene structure.[14][15]

This workflow provides a modular approach, allowing for the synthesis of a wide array of N-heteroacenes by simply varying the structure of the 1,2-dicarbonyl coupling partner.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems. The causality behind key procedural choices is explained to ensure reproducibility and facilitate troubleshooting.

Protocol 1: Synthesis of the Key Intermediate: 1,2-Diethoxy-4,5-diaminobenzene

This protocol details the catalytic hydrogenation of the dinitro precursor. This method is chosen for its high efficiency and clean reaction profile, typically yielding the desired product with minimal purification.

Materials:

-

1,2-Diethoxy-4,5-dinitrobenzene (1.0 eq)

-

Palladium on carbon (10% Pd, ~5-10 mol%)

-

Methanol (MeOH) or Ethyl Acetate (EtOAc), reagent grade

-

Hydrogen gas (H₂) supply

-

Celite®

Procedure:

-

Vessel Preparation: To a clean, dry hydrogenation flask, add 1,2-diethoxy-4,5-dinitrobenzene (1.0 eq) and a magnetic stir bar.

-

Solvent Addition: Add methanol or ethyl acetate as the solvent (approx. 20-30 mL per gram of starting material). Stir until the solid is fully dissolved.

-

Inerting the Catalyst: In a separate vial, weigh the 10% Pd/C catalyst. Causality: Dry Pd/C is pyrophoric and can ignite in the presence of air and flammable solvents. It must be handled with care. Carefully wet the catalyst with a small amount of the reaction solvent to create a slurry.

-

Catalyst Addition: Add the catalyst slurry to the reaction flask.

-

System Purge: Securely attach the flask to the hydrogenation apparatus. Evacuate the flask and backfill with an inert gas (N₂ or Ar) three times to remove all oxygen. Causality: This step is critical to prevent the formation of an explosive mixture of hydrogen and oxygen.

-

Hydrogenation: Following the inert gas purge, evacuate the flask one final time and introduce hydrogen gas (H₂) to a pressure of 1-3 atm (or use a balloon filled with H₂ for atmospheric pressure).

-

Reaction Monitoring: Stir the reaction vigorously at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot. The reaction is typically complete within 4-16 hours.[8]

-

Work-up: Once the reaction is complete, carefully purge the system again with an inert gas to remove all residual hydrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Causality: The fine palladium particles must be removed. Celite provides a fine filtration medium that prevents the catalyst from passing through. Rinse the pad with additional solvent to ensure complete recovery of the product.

-

Isolation: Concentrate the filtrate in vacuo to yield the crude 1,2-diethoxy-4,5-diaminobenzene. The product is often a solid that may darken upon exposure to air due to oxidation and should be used promptly in the next step.

Protocol 2: Synthesis of a Model N-Heteroacene via Cyclocondensation

This protocol describes the reaction of the synthesized diamine with benzil (1,2-diphenylethane-1,2-dione) to form a 2,3-diethoxy-6,7-diphenylquinoxaline derivative.

Materials:

-

1,2-Diethoxy-4,5-diaminobenzene (1.0 eq, from Protocol 1)

-

Benzil (1.0 eq)

-

Ethanol (EtOH) or Glacial Acetic Acid

-

Hexanes

Procedure:

-

Reactant Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve the crude 1,2-diethoxy-4,5-diaminobenzene (1.0 eq) in ethanol or glacial acetic acid. Causality: Protic solvents like ethanol and acetic acid facilitate the condensation by protonating the carbonyl oxygen of the diketone, making it more electrophilic, and also assist in the dehydration steps.[14]

-

Diketone Addition: Add benzil (1.0 eq) to the solution.

-

Reaction: Heat the mixture to reflux and stir. The reaction is typically complete within 2-6 hours. Monitor the reaction by TLC until the starting diamine is consumed.

-

Product Precipitation: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates from the solution. If precipitation is slow, the flask can be placed in an ice bath.

-

Isolation & Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol followed by hexanes to remove any non-polar impurities.

-

Drying: Dry the isolated solid under vacuum to obtain the purified N-heteroacene product. Further purification, if necessary, can be achieved by recrystallization.

Troubleshooting & Optimization

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Reduction (Protocol 1) | 1. Deactivated or insufficient catalyst. 2. Insufficient hydrogen pressure. 3. Presence of catalyst poisons (e.g., sulfur compounds). | 1. Use fresh, high-quality Pd/C. Increase catalyst loading to 10 mol%. 2. Ensure the system is properly sealed. Increase H₂ pressure if equipment allows. 3. Purify the starting material if impurities are suspected. |

| Low Yield in Cyclocondensation (Protocol 2) | 1. Oxidation of the diamine intermediate before use. 2. Reversible reaction equilibrium. | 1. Use the crude diamine immediately after synthesis. Handle under an inert atmosphere if possible. 2. Use glacial acetic acid as the solvent, as it can act as both a catalyst and a dehydrating agent, driving the reaction forward. |

| Formation of Dark, Tarry Byproducts | 1. Reaction temperature is too high. 2. Decomposition of starting material or product. 3. Side reactions involving the solvent.[16] | 1. Lower the reaction temperature and extend the reaction time.[16] 2. Run the reaction under a strict inert atmosphere (N₂ or Ar).[16] 3. Ensure the chosen solvent is stable under the reaction conditions. |

Conclusion

1,2-Diethoxy-4,5-dinitrobenzene stands out as a highly effective and strategically designed precursor for the synthesis of N-heteroacenes. Its dual nitro functionality provides a direct entry to the crucial ortho-diamine moiety required for pyrazine ring formation, while the ethoxy groups ensure processability. The robust, two-step synthetic sequence of reduction followed by cyclocondensation is a modular and reliable method for accessing a diverse library of N-heteroacene structures. This approach empowers researchers in materials science and drug development to systematically explore the structure-property relationships of this important class of compounds, paving the way for next-generation organic electronic devices.

References

- Benchchem. (n.d.). Synthesis routes of 1,2-Dimethoxy-4,5-dinitrobenzene.

- Blask, D., et al. (2018). Potential Building Blocks for 1,4‐Dihydro‐N‐heteroacenes. ChemistrySelect.

- Zhang, Y., et al. (2018). Different Pathways for the Cyclocondensation Reactions of 1,2-Diamine and 1,2-Diketone. Chinese Journal of Chemistry.

- Hansen, N. (2016). N-Heteroacenes in Organic Field-Effect Transistors. Heidelberg University.

- ChemicalBook. (2026). Chemical Safety Data Sheet MSDS / SDS - 1,2-DIMETHOXY-4,5-DINITROBENZENE.

- ECHEMI. (n.d.). 1,2-DIMETHOXY-4,5-DINITROBENZENE SDS, 3395-03-7 Safety Data Sheets.

- Hansen, N. (2016). N-Heteroacenes in Organic Field-Effect Transistors. heiDOK - The Heidelberg Document Repository.

- Balandina, A. A., et al. (2019). N-Heteroacenes and N-Heteroarenes as N-Nanocarbon Segments. Accounts of Chemical Research.

- ResearchGate. (n.d.). Previously reported groundwork for an iterative N‐heteroacene synthesis.

- PubChem. (n.d.). 1,2-Dimethoxy-4,5-dinitrobenzene.

- Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 1,2-Dimethoxy-4,5-dinitrobenzene.

- Kraus, T., et al. (2023). S,N-Heteropentacene-based molecular donor–acceptor dyads: structure–property relationships and application in single-material organic solar cells. Organic Chemistry Frontiers.

- Guidechem. (n.d.). 1,2-DIMETHOXY-4,5-DINITROBENZENE 3395-03-7 wiki.

- Chemical Synthesis Database. (2025). 1,2-dimethoxy-4,5-dinitrobenzene.

- Bäuerle, P., et al. (2020). Synthesis and characterization of S,N-heterotetracenes. Beilstein Journal of Organic Chemistry.

- BenchChem. (n.d.). Technical Support Center: Solvent Effects on the Reactivity of 1,2-Dimethoxy-4,5-dinitrobenzene.

- Thermo Fisher Scientific. (2009). Safety Data Sheet: Veratraldehyde.

- NIST. (n.d.). 1,2-Dimethoxy-4,5-dinitrobenzene. NIST WebBook.

- NIST. (n.d.). Mass spectrum of 1,2-Dimethoxy-4,5-dinitrobenzene. NIST WebBook.

- Landais, Y., & Vincent, J. M. (n.d.). Product Class 4: 1,2-Diketones and Related Compounds. Science of Synthesis.

Sources

- 1. Potential Building Blocks for 1,4‐Dihydro‐N‐heteroacenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Heteroacenes in Organic Field-Effect Transistors - heiDOK [archiv.ub.uni-heidelberg.de]

- 3. archiv.ub.uni-heidelberg.de [archiv.ub.uni-heidelberg.de]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 1,2-Dimethoxy-4,5-dinitrobenzene | C8H8N2O6 | CID 222989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,2-Dimethoxy-4,5-dinitrobenzene [webbook.nist.gov]

- 7. 1,2-Dimethoxy-4,5-dinitrobenzene [webbook.nist.gov]

- 8. Synthesis routes of 1,2-Dimethoxy-4,5-dinitrobenzene [benchchem.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. Page loading... [wap.guidechem.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

- 14. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]

- 15. Thieme E-Books & E-Journals [thieme-connect.de]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Application Note: High-Fidelity Synthesis of 1,2-Diethoxy-4,5-diaminobenzene Dihydrochloride

Executive Summary & Strategic Rationale

The synthesis of 1,2-diethoxy-4,5-diaminobenzene (CAS: 102878-16-6 for free base) is a critical gateway to functionalized phenazines, benzimidazoles, and covalent organic frameworks (COFs). While the reduction of the precursor 1,2-diethoxy-4,5-dinitrobenzene appears trivial on paper, the practical execution is fraught with stability challenges.

The target diamine is highly electron-rich. Upon exposure to atmospheric oxygen, it undergoes rapid oxidative polymerization, transitioning from a pale solid to a dark purple/black tar within minutes. This application note deviates from standard textbook reductions by prioritizing product stability over reaction speed .

We present two validated protocols:

-

Method A (Primary): Catalytic Transfer Hydrogenation (CTH) using Hydrazine/Pd-C. This is the preferred method for safety, scalability, and minimizing oxidative stress.

-

Method B (Secondary): Classical Catalytic Hydrogenation (

balloon).

Crucial Deviation from Standard Practice: Unlike generic protocols that isolate the free amine, this guide enforces the immediate conversion of the diamine to its dihydrochloride salt . This renders the compound air-stable and storable for months.

Chemical Pathway & Mechanism[1]

The reduction proceeds via the stepwise deoxygenation of the nitro groups. The ethoxy substituents at the 4,5-positions act as strong electron-donating groups (EDGs), activating the ring but also making the final diamine highly susceptible to oxidation (formation of quinoidal imines).

Reaction Scheme:

Method A: Catalytic Transfer Hydrogenation (Hydrazine/Pd-C)

This method is superior to tin/acid reductions (which create difficult emulsions) and high-pressure hydrogenation (safety risks). Hydrazine acts as the hydrogen donor, decomposing into

Materials

-

Substrate: 1,2-Diethoxy-4,5-dinitrobenzene (1.0 eq)

-

Catalyst: 10% Palladium on Carbon (Pd/C), wet support (0.1 eq by weight)

-

Reductant: Hydrazine Monohydrate (

) (10.0 eq) -

Solvent: Ethanol (Absolute, degassed)

-

Stabilizer: 4M HCl in Dioxane or concentrated aqueous HCl.

Protocol Steps

-

Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a reflux condenser and a septum. Flush with Argon for 15 minutes.

-

Solvation: Add the dinitro substrate and Pd/C catalyst to the flask. Add degassed ethanol via cannula. Note: The system must remain under a positive pressure of Argon.

-

Activation: Heat the mixture to 60°C. The dinitro compound should fully dissolve; the Pd/C will remain suspended.

-

Reduction (Exothermic): Add Hydrazine Monohydrate dropwise via syringe through the septum.

-

Critical: This reaction generates

gas and heat. Add slowly to prevent solvent bumping. -

Observation: The yellow solution will gradually turn colorless (or very pale pink) as the nitro groups are reduced.

-

-

Reflux: Once addition is complete, reflux at 80°C for 2–4 hours. Monitor via TLC (Solvent: 50% EtOAc/Hexane). The starting material (yellow spot) should disappear; the diamine (streaking, UV active) will appear at the baseline or low

. -

Filtration (The Danger Zone):

-

Prepare a Celite pad in a Schlenk frit or a funnel under an inverted funnel with Argon flow.

-

Filter the hot reaction mixture to remove Pd/C.[1]

-

Caution: Do not let the filter cake dry out completely in air; Pd/C with hydrazine residues can be pyrophoric. Wash with water immediately after disposal.

-

-

Stabilization (Salt Formation):

-

Do not evaporate the solvent yet.

-

Cool the filtrate to 0°C in an ice bath.

-

Add 4M HCl in Dioxane (or conc. HCl) dropwise until pH < 2.

-

A white to off-white precipitate (the dihydrochloride salt) should form immediately.

-

-

Isolation: Filter the precipitate. Wash with cold ether to remove residual hydrazine and organic impurities. Dry under vacuum.[2]

Method B: Catalytic Hydrogenation ( Balloon)

Use this method if hydrazine is restricted or if strictly anhydrous conditions are required from the start.

Protocol Steps

-

Solvation: Dissolve 1,2-Diethoxy-4,5-dinitrobenzene in Methanol/THF (1:1).

-

Catalyst: Add 10% Pd/C (10 wt%).

-

Atmosphere Exchange: Seal the flask. Evacuate (vacuum) and backfill with Nitrogen (3 cycles). Then, evacuate and backfill with a Hydrogen balloon (3 cycles).

-

Reaction: Stir vigorously at Room Temperature (RT) for 12–16 hours.

-

Note: Reaction is slower than hydrazine reflux but very clean.

-

-

Workup: Follow the same Filtration and Stabilization steps as Method A.

Process Visualization & Logic

The following diagram illustrates the critical decision points and "fail states" (oxidation) to avoid.

Figure 1: Workflow logic emphasizing the critical acidification step to prevent oxidative degradation.

Comparative Data & Troubleshooting

Method Comparison Table

| Feature | Hydrazine/Pd-C (Method A) | H2 Hydrogenation (Method B) | Sn/HCl (Not Recommended) |

| Reaction Time | 2–4 Hours | 12–24 Hours | 4–6 Hours |

| Yield (Isolated) | 85–92% | 80–88% | 60–75% |

| Purity | High (Recrystallization rarely needed) | High | Low (Tin salts difficult to remove) |

| Safety Profile | Moderate (Hydrazine toxicity) | Moderate (Flammable gas) | Low (Corrosive, heavy metal waste) |

| Scalability | Excellent (Easy liquid handling) | Good (Requires pressure vessels at scale) | Poor (Emulsions) |

Troubleshooting Guide

-

Problem: Filtrate turns purple immediately after filtering Pd/C.

-

Cause: Oxygen exposure.

-

Solution: You must filter under an inert atmosphere or add a small amount of reducing agent (e.g., Sodium Dithionite) to the receiving flask, though acidification is the best prevention.

-

-

Problem: Low yield of precipitate.

-

Cause: Product is too soluble in the alcohol solvent.

-

Solution: Add cold Diethyl Ether or Hexane to the acidified mixture to force precipitation of the salt.

-

-

Problem: Incomplete reduction (TLC shows intermediate spots).

-

Cause: Poisoned catalyst or insufficient reductant.

-

Solution: Add fresh Pd/C (carefully!) and more hydrazine. Ensure the ethanol is not "wet" with water, which can sometimes inhibit the transfer hydrogenation on the catalyst surface.

-

Storage and Handling

-

State: The dihydrochloride salt is a white to off-white crystalline solid.

-

Storage: Store at -20°C under Argon or Nitrogen. Desiccate.

-

Stability: Stable for >6 months if kept dry. The free base must be used immediately upon generation (e.g., by neutralizing the salt in situ during the next reaction step).

References

- Context: Establishes the efficiency of the Hydrazine/Pd-C system for nitro-reduction.

-

McLellan, A. C., Phillips, S. A., & Thornalley, P. J. (1992).[3] The assay of methylglyoxal in biological systems by derivatization with 1,2-diamino-4,5-dimethoxybenzene.[3] Analytical Biochemistry, 206(1), 17-23.[3] [Link]

- Context: Demonstrates the reactivity of the diamine analog and its use in fluorescence detection (proving the need for high purity).

- Context: Provides background on the solubility and nucleophilic substitution properties of the starting m

- Context: Validates the storage conditions (-20°C) and stability profile of the salt form.

Sources

Application Notes & Protocols: Regioselective Nitration of 1,2-Diethoxybenzene

Introduction: The Significance of Nitrated Catechol Ethers

1,2-Diethoxybenzene, also known as catechol diethyl ether, is an aromatic compound that serves as a versatile precursor in organic synthesis.[1] Its electron-rich benzene ring, activated by two ortho, para-directing ethoxy groups, makes it highly susceptible to electrophilic aromatic substitution reactions.[1] The introduction of nitro groups (–NO₂) onto this scaffold is a critical transformation, yielding nitroaromatic compounds that are foundational building blocks for pharmaceuticals, dyes, and materials science. The nitro groups can be readily reduced to amines, which then open up a vast array of further chemical modifications.

This document provides a comprehensive guide to the experimental setup for the nitration of 1,2-diethoxybenzene, with a focus on achieving dinitration to synthesize 1,2-diethoxy-4,5-dinitrobenzene. We will delve into the mechanistic underpinnings that govern the reaction's regioselectivity, provide a detailed and field-tested laboratory protocol, and emphasize the critical safety procedures required when handling potent nitrating agents.

Mechanistic Rationale: Controlling Regioselectivity

The nitration of an aromatic ring is a classic example of an electrophilic aromatic substitution (EAS) reaction. The process hinges on the generation of a powerful electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich benzene ring.

Step 1: Generation of the Nitronium Ion In the laboratory, the nitronium ion is typically generated in situ by reacting concentrated nitric acid with a stronger acid, most commonly concentrated sulfuric acid. The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic NO₂⁺.[2][3][4][5][6]

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Step 2: Electrophilic Attack and Directing Effects The two ethoxy (–OCH₂CH₃) groups on the 1,2-diethoxybenzene ring are strong activating groups due to the lone pairs of electrons on the oxygen atoms, which can be donated into the aromatic system through resonance. They are ortho- and para-directing, meaning they preferentially direct incoming electrophiles to the positions ortho and para to themselves.[1]

In 1,2-diethoxybenzene, the available positions for substitution are 3, 4, 5, and 6.

-

Positions 3 and 6: These are ortho to one ethoxy group and meta to the other.

-

Positions 4 and 5: These are para to one ethoxy group and ortho to the other.

The combined activating effect of both ethoxy groups makes the ring highly reactive. The substitution pattern is primarily governed by the powerful ortho-para directing influence. The first nitro group will preferentially add to the 4- or 5-position, as these sites benefit from the directing effects of both activating groups. Once the first nitro group is added (forming 1,2-diethoxy-4-nitrobenzene), the ring is somewhat deactivated. However, under forcing conditions, a second nitration can occur. The existing nitro group is a strong deactivating, meta-directing group, while the ethoxy groups remain ortho-para directing. The second nitro group will add to the position most activated by the ethoxy groups, which is the 5-position, leading to the desired 1,2-diethoxy-4,5-dinitrobenzene .

Critical Safety Protocols & Hazard Management

Nitration reactions are energetically favorable and can be highly exothermic, posing significant risks if not properly controlled.[7] A thorough risk assessment is mandatory before beginning any work.[8]

Reagent-Specific Hazards:

-

Concentrated Nitric Acid (HNO₃): A powerful oxidizing agent and highly corrosive. It can cause severe chemical burns upon contact and its fumes are toxic if inhaled, potentially leading to pulmonary edema.[8][9] It can react violently with organic materials.[9]

-

Concentrated Sulfuric Acid (H₂SO₄): A strong dehydrating agent and highly corrosive. It causes severe burns on contact. The dilution of concentrated sulfuric acid is extremely exothermic and must be done by adding the acid slowly to water, never the other way around.[10]

-

Nitrating Mixture (HNO₃/H₂SO₄): Extremely corrosive and reactive. It can initiate fires if it comes into contact with combustible materials like paper or cloth.[10]

Mandatory Safety Measures:

| Precaution | Specification | Rationale |

|---|---|---|

| Engineering Controls | Certified Chemical Fume Hood | To contain and exhaust toxic nitrogen dioxide gas and acid vapors produced during the reaction.[8] |

| Personal Protective Equipment (PPE) | Splash-proof safety goggles and a full-face shield. | To protect eyes and face from splashes of corrosive acids.[10] |

| Acid-resistant gloves (e.g., butyl rubber or Viton). | To prevent severe chemical burns from acid contact.[8] | |

| Flame-retardant lab coat. | To protect skin and clothing from splashes and potential fire.[10] | |

| Reaction Control | Ice/water bath for cooling. | To manage the exothermic nature of the reaction and prevent thermal runaway.[11] |

| Slow, dropwise addition of reagents. | To maintain temperature control and prevent a dangerous accumulation of unreacted reagents. | |

| Emergency Preparedness | Accessible safety shower and eyewash station. | For immediate decontamination in case of exposure.[9][10] |

| | Spill kit with a neutralizer (e.g., sodium bicarbonate). | To safely contain and neutralize acid spills.[10] |

Experimental Protocol: Synthesis of 1,2-Diethoxy-4,5-dinitrobenzene

This protocol details the dinitration of 1,2-diethoxybenzene. All operations must be performed in a fume hood.

4.1 Materials and Reagents

| Reagent | Formula | M.W. | Amount | Moles |

| 1,2-Diethoxybenzene | C₁₀H₁₄O₂ | 166.22 | 8.31 g | 0.05 |

| Conc. Sulfuric Acid (~98%) | H₂SO₄ | 98.08 | 30 mL | ~0.55 |

| Conc. Nitric Acid (~70%) | HNO₃ | 63.01 | 15 mL | ~0.24 |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 25 mL | - |

| Ethanol (for recrystallization) | C₂H₅OH | 46.07 | As needed | - |

| Crushed Ice/Deionized Water | H₂O | 18.02 | ~500 g | - |

4.2 Step-by-Step Procedure

-

Preparation of the Nitrating Mixture:

-

In a 100 mL flask, carefully add 30 mL of concentrated H₂SO₄.

-

Cool the flask in an ice/salt bath until the temperature is below 10 °C.

-

Using a dropping funnel, add 15 mL of concentrated HNO₃ dropwise to the cold, stirred sulfuric acid. Maintain the temperature below 15 °C throughout the addition. Once addition is complete, keep the mixture cold.

-

-

Reaction Setup:

-

In a separate 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 8.31 g (0.05 mol) of 1,2-diethoxybenzene in 25 mL of glacial acetic acid.

-

Cool this solution in an ice/water bath to 5-10 °C.

-

-

Nitration Reaction:

-

Slowly add the prepared cold nitrating mixture from the dropping funnel to the stirred 1,2-diethoxybenzene solution.

-

CRITICAL: Carefully monitor the internal temperature and maintain it between 10-20 °C. The addition rate should be controlled to prevent the temperature from exceeding this range.

-

After the addition is complete (typically 30-45 minutes), remove the ice bath and allow the mixture to stir at room temperature for an additional 2 hours to ensure the reaction goes to completion.

-

-

Work-up and Isolation:

-

Slowly and carefully pour the reaction mixture into a 1 L beaker containing approximately 500 g of crushed ice and water, while stirring vigorously.[12][13] This will quench the reaction and precipitate the crude product.

-

Allow the ice to melt completely, then collect the solid yellow precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper. This removes residual acids.[12]

-

Press the solid as dry as possible on the funnel.

-

-

Purification:

-

Transfer the crude solid to a beaker and perform recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

-

Dissolve the crude product in a minimum amount of hot ethanol. If insoluble impurities are present, filter the hot solution.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified, pale-yellow crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator.

-

Experimental Workflow Visualization

Caption: Workflow for the synthesis and purification of 1,2-diethoxy-4,5-dinitrobenzene.

Characterization and Expected Results

The final product, 1,2-diethoxy-4,5-dinitrobenzene, should be a pale-yellow crystalline solid. While extensive data for this specific compound is not widely published, its properties can be reliably inferred from its close analog, 1,2-dimethoxy-4,5-dinitrobenzene.[14][15][16]

-

Melting Point: The expected melting point should be determined and compared to literature values if available. For the analogous 1,2-dimethoxy-4,5-dinitrobenzene, the melting point is in the range of 131-134 °C.[15]

-

¹H NMR: The proton NMR spectrum should be simple due to the molecule's symmetry.

-

A singlet for the two equivalent aromatic protons.

-

A quartet for the methylene (–OCH₂–) protons of the ethoxy groups.

-

A triplet for the methyl (–CH₃) protons of the ethoxy groups.

-

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic peaks confirming the functional groups.[1]

-

~3100 cm⁻¹ (Aromatic C-H stretch)

-

~2900-3000 cm⁻¹ (Aliphatic C-H stretch)

-

~1590, 1480 cm⁻¹ (Aromatic C=C stretch)

-

~1520 cm⁻¹ (Asymmetric N-O stretch of NO₂)

-

~1340 cm⁻¹ (Symmetric N-O stretch of NO₂)

-

~1250 cm⁻¹ (Aromatic C-O stretch)

-

References

- Nitration reaction safety. (2024). YouTube.

- MIXED NITRATING ACID (greater than 50% HN03). (2022). East Harbour Group.

- Synthesis routes of 1,2-Dimethoxy-4,5-dinitrobenzene.Benchchem.

- Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. (2021). Organic Process Research & Development - ACS Publications.

- Nitric Acid Safety Tips & Health Hazards. (2015). VelocityEHS.

- Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions.Benchchem.

- 1,2-Diethoxybenzene|High-Purity Research Chemical.Benchchem.

- Benzene Reactions – Sulfonation, Nitration and Halogenation.BYJU'S.

- 1,2-dimethoxy-4,5-dinitrobenzene. (2025). Chemical Synthesis Database.

- Nitration of Benzene. (2024). Chemistry Steps.

- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry.

- Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. (2018). YouTube.

- Nitration Of Benzene- Introduction, Mechanism And Solved Examples. (2022). Master Chemistry.

- Nitration of Aromatic Hydrocarbons Preparation of Nitrobenzene.University of Basrah.

- 1,2-Dimethoxy-4,5-dinitrobenzene.PubChem.

- 2,4,5-triaminonitrobenzene.Organic Syntheses Procedure.

Sources

- 1. benchchem.com [benchchem.com]

- 2. byjus.com [byjus.com]

- 3. One moment, please... [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Nitration Of Benzene- Introduction, Mechanism And Solved Examples [themasterchemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. youtube.com [youtube.com]

- 9. ehs.com [ehs.com]

- 10. eastharbourgroup.com [eastharbourgroup.com]

- 11. uobabylon.edu.iq [uobabylon.edu.iq]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Synthesis routes of 1,2-Dimethoxy-4,5-dinitrobenzene [benchchem.com]

- 15. chemsynthesis.com [chemsynthesis.com]

- 16. 1,2-Dimethoxy-4,5-dinitrobenzene | C8H8N2O6 | CID 222989 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Analytical Strategies for Monitoring Reactions of 1,2-Diethoxy-4,5-dinitrobenzene

Application Overview

1,2-Diethoxy-4,5-dinitrobenzene is a key intermediate in synthetic chemistry, notable for its highly electron-deficient aromatic ring. The two nitro groups (-NO₂) are powerful electron-withdrawing groups that activate the benzene ring towards Nucleophilic Aromatic Substitution (SNAr) reactions.[1][2] This reactivity makes it a valuable substrate for synthesizing a variety of more complex molecules in pharmaceutical and materials science research.

In a typical SNAr reaction, a nucleophile (e.g., an amine, alkoxide, or thiol) attacks one of the ethoxy-bearing carbons, displacing the ethoxy group. The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][2] Given the high reactivity and potential for side reactions, precise and reliable monitoring is essential to optimize reaction conditions, maximize yield, ensure product quality, and understand reaction kinetics.

This guide provides detailed protocols and expert insights into the primary analytical techniques for monitoring the progress of reactions involving 1,2-Diethoxy-4,5-dinitrobenzene. The focus is on providing robust, self-validating methodologies for researchers, scientists, and drug development professionals.

Choosing the Right Analytical Tool

The selection of an appropriate analytical technique depends on the specific requirements of the study, such as the need for real-time data, quantitative accuracy, or structural confirmation. The following diagram outlines a decision-making process for selecting the best method.

Caption: Decision tree for selecting an analytical technique.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is the most robust and widely used technique for the quantitative analysis of reactions involving nitroaromatic compounds.[3] The strong UV absorbance of the nitro-substituted aromatic ring provides high sensitivity.

Principle of Operation